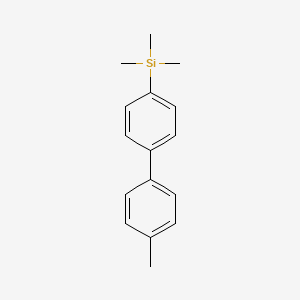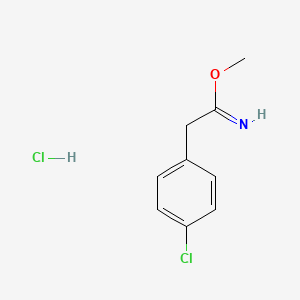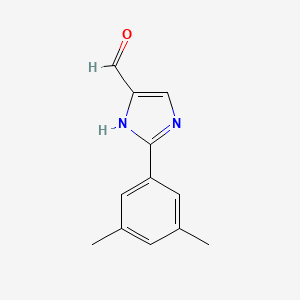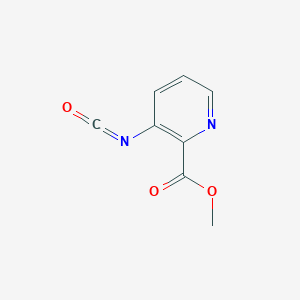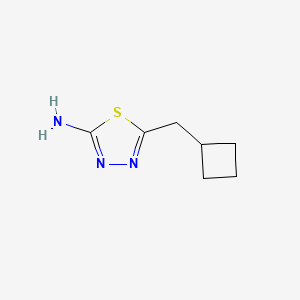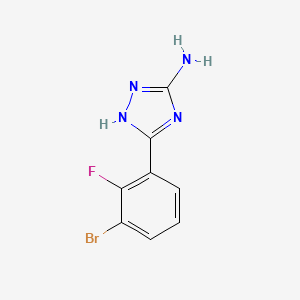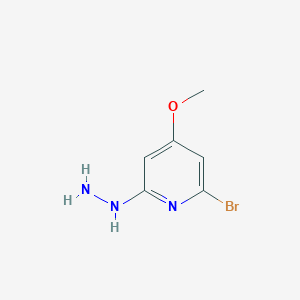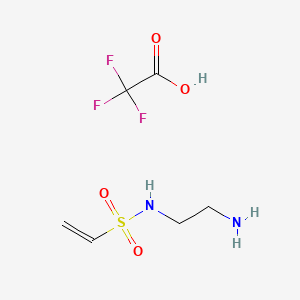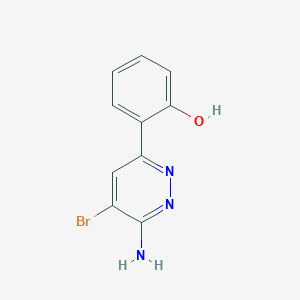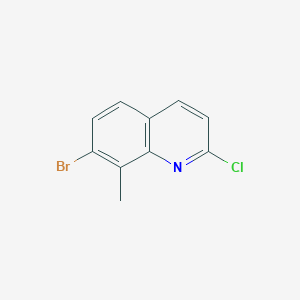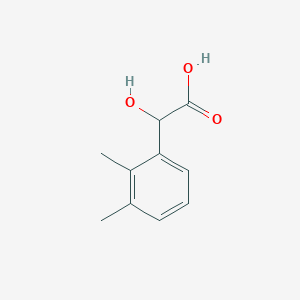
2,3-Dimethylmandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylmandelic acid is an organic compound belonging to the class of alpha-hydroxy acids It is structurally characterized by a mandelic acid core with two methyl groups attached at the 2nd and 3rd positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethylmandelic acid can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of 2,3-dimethylmandelonitrile. This reaction typically requires the use of hydrochloric acid or sulfuric acid as a catalyst and is conducted under reflux conditions. Another method involves the base-catalyzed hydrolysis of 2,3-dimethylphenylacetonitrile using sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylmandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,3-Dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.
Reduction: 2,3-Dimethylphenylethanol or 2,3-dimethylphenylethane.
Substitution: 2,3-Dimethylbromobenzene or 2,3-dimethylnitrobenzene.
Applications De Recherche Scientifique
2,3-Dimethylmandelic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Research explores its potential as an intermediate in the production of drugs with antimicrobial or anticancer properties.
Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2,3-dimethylmandelic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the alpha-hydroxy acid group allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate its activity and specificity.
Comparaison Avec Des Composés Similaires
2,3-Dimethylmandelic acid can be compared with other similar compounds such as:
Mandelic Acid: Lacks the methyl groups at the 2nd and 3rd positions, making it less hydrophobic and with different reactivity.
Phenylglycolic Acid: Similar structure but without the methyl groups, leading to different chemical and biological properties.
2,3-Dimethylphenylacetic Acid: Similar methyl substitution but lacks the alpha-hydroxy group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
Clé InChI |
KSJILFOEBGQBNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
